

An In-depth Technical Guide to the Binding of Carba-NAD to Sirtuins

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Compound of Interest

Compound Name:	Carba-NAD
Cat. No.:	B1260728

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Executive Summary

Sirtuins, a class of NAD⁺-dependent protein deacylases, are critical regulators of cellular metabolism, stress responses, and aging. Understanding their catalytic mechanism is paramount for the development of therapeutic modulators. **Carba-NAD** (cNAD), a non-hydrolyzable analogue of NAD⁺, has emerged as an indispensable tool for these investigations. By replacing the ribosidic oxygen with a methylene group, cNAD acts as an unreactive substrate analogue, effectively trapping sirtuins in a state that mimics the initial enzyme-substrate complex.^[1] This guide provides a comprehensive overview of the binding of **Carba-NAD** to various sirtuin isoforms, summarizing key quantitative data, detailing experimental protocols for its study, and visualizing the underlying mechanisms and workflows.

Introduction to Carba-NAD as a Mechanistic Probe

The catalytic cycle of sirtuins involves the binding of both an acylated peptide substrate and the cofactor NAD⁺. This is followed by the cleavage of the glycosidic bond in NAD⁺, releasing nicotinamide and forming a key O-alkylamidate intermediate.^[2] The reaction completes with the formation of the deacetylated peptide and 2'-O-acetyl-ADP-ribose. Due to the transient nature of the initial NAD⁺-bound complex, studying its structure and dynamics is challenging.

Carba-NAD circumvents this issue. Its carbon-for-oxygen substitution at the ribose moiety renders it inert to the nicotinamide displacement reaction that initiates catalysis.^[1] This allows

researchers to capture high-resolution snapshots of the ternary complex (Sirtuin-Peptide-cNAD), providing critical insights into the substrate recognition and the conformational state of the enzyme immediately before catalysis.[\[1\]](#)[\[2\]](#) Structural studies using cNAD have been instrumental in supporting an SN1-like mechanism for the cleavage of the nicotinamide-ribosyl bond, involving an oxocarbenium intermediate.[\[3\]](#)

Quantitative Binding Data

Microscale Thermophoresis (MST) has been a key technique for quantifying the binding affinity of **Carba-NAD** to sirtuins, typically in the context of a ternary complex with an acetylated peptide substrate. The following table summarizes available data for human SIRT3.

Sirtuin Isoform	Peptide Substrate	Modulator	Binding Affinity (Kd) of Carba-NAD	Reference
Human SIRT3	Ac-MnSOD	None	$130 \pm 10 \mu\text{M}$	[4]
Human SIRT3	Ac-MnSOD	Honokiol (6.25 μM)	$260 \pm 20 \mu\text{M}$	[4]
Human SIRT3	p53-AMC	None	$150 \pm 10 \mu\text{M}$	[4]
Human SIRT3	p53-AMC	Honokiol (6.25 μM)	$330 \pm 30 \mu\text{M}$	[4]

Note: The data indicates that the modulator Honokiol decreases the binding affinity (increases the Kd) of **Carba-NAD** to the SIRT3-peptide complex.

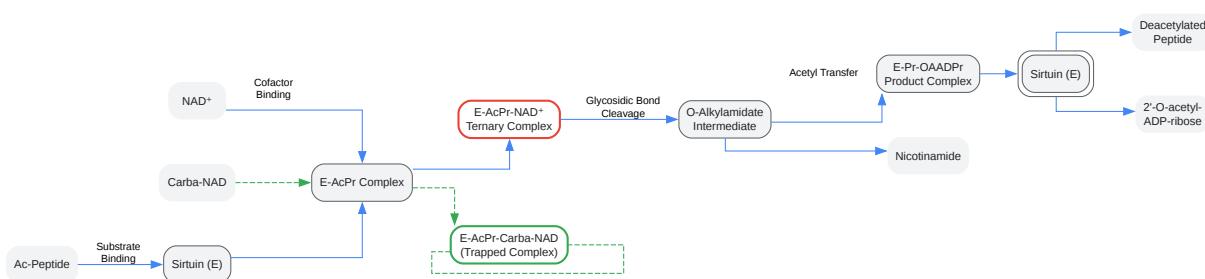
Structural Insights and Signaling Pathways

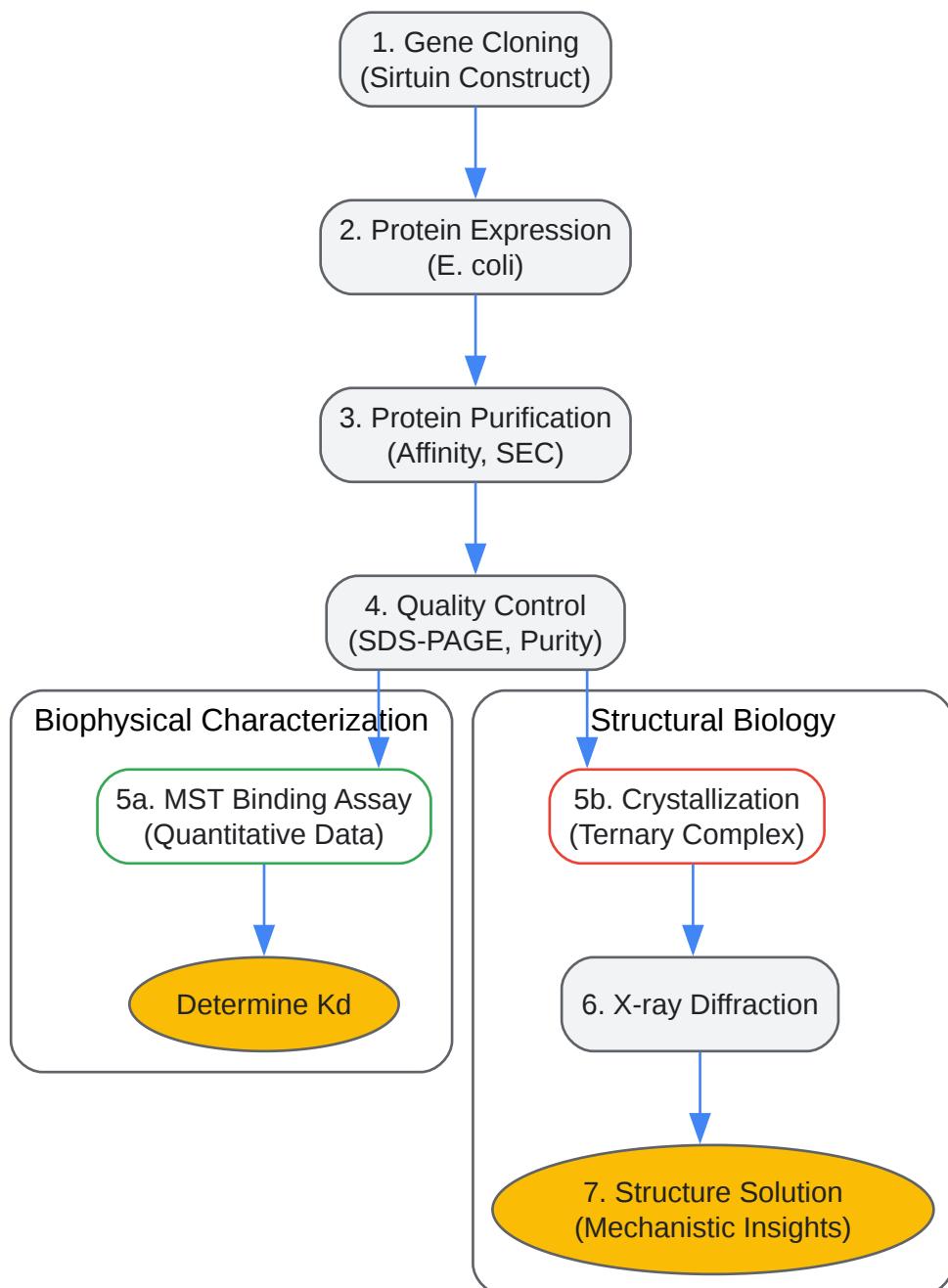
X-ray crystallography of sirtuins in complex with **Carba-NAD** and a peptide substrate has revealed the precise interactions that govern substrate binding and position the cofactor for catalysis. These structures provide a static image of the pre-catalytic state.

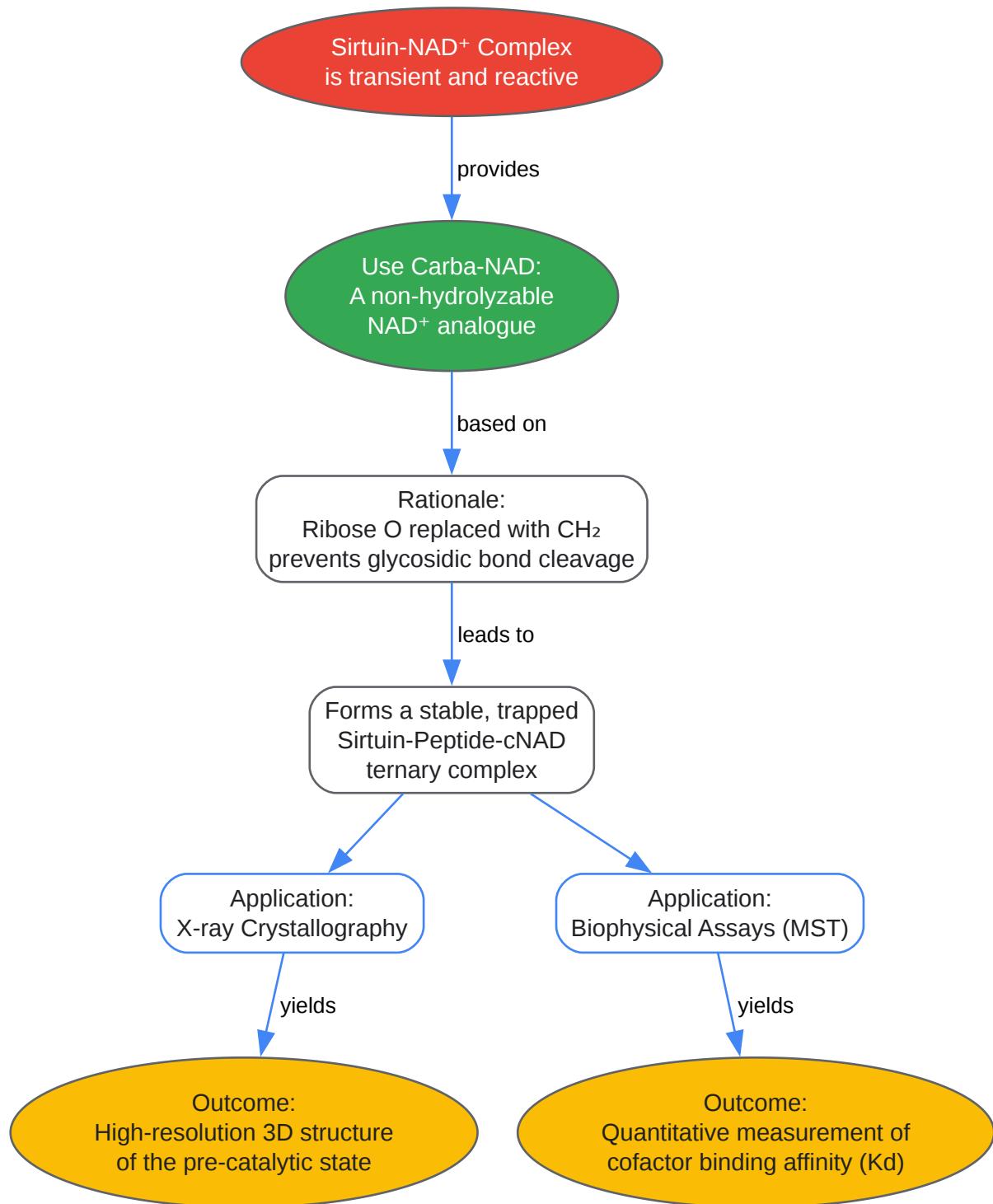
Sirtuin Catalytic Cycle and the Role of Carba-NAD

The following diagram illustrates the NAD^+ -dependent deacetylation mechanism and highlights the step at which **Carba-NAD** stalls the reaction, allowing for structural and biophysical

analysis.





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